molecular formula C13H20ClNO B1423301 4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride CAS No. 1354960-07-8

4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride

Cat. No. B1423301
M. Wt: 241.76 g/mol
InChI Key: AOTWVFOWUQJDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride” is a chemical compound with the molecular formula C13H20ClNO. It has a molecular weight of 241.76 g/mol . This compound is used for research purposes .


Synthesis Analysis

Piperidines, which include “4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride” includes a piperidine ring, which is a common structure in many pharmaceuticals .


Chemical Reactions Analysis

Piperidines, including “4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology

Ohmefentanyl, a compound related to the piperidine class to which "4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride" also belongs, has been studied for its unique pharmacological properties. This review discusses the chemical and biological aspects of ohmefentanyl stereoisomers, highlighting their potential as molecular probes for investigating opioid receptor-mediated phenomena. The different stereoisomers exhibit varying degrees of binding affinity, potency, efficacy, and intrinsic efficacy at opioid receptors, which could provide insights into the design of novel pharmacotherapies (Brine et al., 1997).

Piperidine Alkaloids of Pinus and Related Genera

The review on piperidine alkaloids derived from Pinus and related conifers discusses the chemistry and pharmacology of these compounds. Piperidine alkaloids, due to their varied biological activities, have been the subject of drug research, leading to the development of therapeutic agents targeting a range of disorders. This review underscores the therapeutic potential of piperidine derivatives, possibly hinting at the applications of "4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride" in similar contexts (Singh et al., 2021).

Strategies for the Synthesis of Spiropiperidines

The synthesis of spiropiperidines, which are structurally related to piperidines like "4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride," is covered in a review focusing on methodologies used over the past decade. The pharmaceutical relevance of spiropiperidines in drug discovery programs is highlighted, along with their potential in exploring new areas of three-dimensional chemical space (Griggs et al., 2018).

Future Directions

The future directions for “4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride” and similar compounds could involve further exploration of their biological activities. Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, they could be used in the discovery and biological evaluation of potential drugs .

properties

IUPAC Name

4-(2,3-dimethylphenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-4-3-5-12(11(10)2)13(15)6-8-14-9-7-13;/h3-5,14-15H,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTWVFOWUQJDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2(CCNCC2)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride

CAS RN

1354960-07-8
Record name 4-(2,3-dimethylphenyl)piperidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.